Palmitoyl chloride

Description

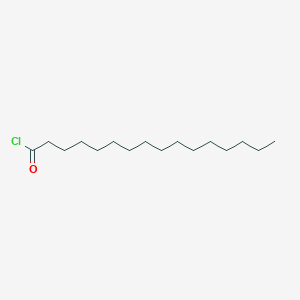

Structure

3D Structure

Properties

IUPAC Name |

hexadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBOVOVUTSQWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO | |

| Record name | HEXADECANOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051582 | |

| Record name | Hexadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline] | |

| Record name | HEXADECANOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG | |

| Record name | HEXADECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ETHER | |

| Record name | HEXADECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

112-67-4 | |

| Record name | HEXADECANOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Palmitoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7642R2JOSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXADECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11-12 °C | |

| Record name | HEXADECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Palmitoyl Chloride: A Technical Guide to Chemical Properties and Reactivity for Researchers and Drug Development Professionals

An In-depth Technical Guide

Palmitoyl (B13399708) chloride, the acyl chloride derivative of palmitic acid, is a pivotal reagent in organic synthesis and a valuable tool in drug development and biochemical research. Its high reactivity makes it an efficient acylating agent for introducing the 16-carbon palmitoyl group into a wide array of molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, with a focus on applications relevant to scientific research and pharmaceutical development.

Core Chemical and Physical Properties

Palmitoyl chloride is a colorless to light yellow liquid with a pungent odor.[1][2] Its physical and chemical characteristics are crucial for its application in synthesis and for ensuring safe handling. Quantitative data for this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₁ClO | [3][4] |

| Molecular Weight | 274.87 g/mol | [1][5] |

| CAS Number | 112-67-4 | [2] |

| Appearance | Clear colorless to light yellow liquid with a pungent odor | [1][2] |

| Melting Point | 11-13 °C | [5][6][7] |

| Boiling Point | 88-90 °C at 0.2-0.3 mmHg | [5][6][7] |

| Density | 0.906 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.452 | [5][7] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; insoluble in water | [3] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[8][9] This reactivity is the cornerstone of its utility in organic synthesis.

General Mechanism: Nucleophilic Acyl Substitution

This compound reacts with nucleophiles via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to yield the acylated product.[8][10]

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Reactivity with Specific Nucleophiles

-

Water (Hydrolysis): this compound reacts with water to form palmitic acid and hydrochloric acid.[1][3][11] This reaction is often undesirable and necessitates the use of anhydrous conditions for most applications.[12]

-

Alcohols (Esterification): Alcohols react readily with this compound to form palmitate esters.[8][9] This reaction is generally vigorous and proceeds to completion, making it a more efficient esterification method than Fischer esterification.[9][10] For less reactive alcohols, such as phenols, heating and the presence of a base are often required to facilitate the reaction.[9]

-

Amines (Amidation): Primary and secondary amines react rapidly with this compound to produce N-substituted palmitamides.[8][13] The reaction is typically exothermic.[8] The hydrochloric acid byproduct will react with any excess amine to form an ammonium (B1175870) salt.[8]

-

Thiols (Thioesterification): Thiols react with this compound to yield thioesters.[8] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.[8]

The general order of reactivity for common nucleophiles is: Amines > Thiols > Alcohols > Water.[8]

Experimental Protocols

Synthesis of this compound from Palmitic Acid

A common method for the synthesis of this compound involves the reaction of palmitic acid with thionyl chloride (SOCl₂).[2][14][15]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid (1 mole).[14]

-

Slowly add thionyl chloride (2 moles) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[15]

-

Heat the reaction mixture to approximately 75°C and maintain for 2 hours with stirring.[14][15] The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.[14]

-

The crude this compound can then be purified by vacuum distillation.[14]

Caption: Experimental workflow for the synthesis of this compound.

Esterification of an Alcohol with this compound

This protocol describes a general procedure for the synthesis of a palmitate ester.

Methodology:

-

Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution. If the alcohol is not highly reactive, a non-nucleophilic base like pyridine or triethylamine can be added to neutralize the HCl formed.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

The product can be further purified by column chromatography if necessary.

Amidation of a Primary Amine with this compound

This protocol outlines a general procedure for the synthesis of a palmitamide.

Methodology:

-

Dissolve the primary amine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere. The use of excess amine serves to neutralize the HCl byproduct.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

After the reaction is complete, the mixture can be washed sequentially with water, dilute aqueous acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting palmitamide can be purified by recrystallization or column chromatography.

Relevance in Drug Development and Cellular Signaling: Protein Palmitoylation

Palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein via a thioester linkage.[16][17] This modification increases the hydrophobicity of the protein, influencing its membrane association, subcellular trafficking, stability, and protein-protein interactions.[16][17][18] The dynamic nature of palmitoylation makes it a crucial regulatory mechanism in various cellular signaling pathways.[19][20]

Role in Ras Signaling

A prominent example of the importance of palmitoylation is in the regulation of Ras proteins, which are key players in signal transduction pathways that control cell growth and proliferation.[16][20] Palmitoylation of H-Ras and N-Ras is essential for their proper localization to the plasma membrane, where they can be activated by upstream signals and subsequently activate downstream effector pathways such as the PI3K/Akt and MAPK/ERK pathways.[16] Dysregulation of Ras palmitoylation has been implicated in various cancers.[16]

Caption: Simplified signaling pathway of Ras palmitoylation and activation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[6][12][21][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][21] Work should be conducted in a well-ventilated chemical fume hood.[12][21]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[3][21]

-

Spills: In case of a spill, absorb the material with a dry, inert absorbent such as sand or earth and transfer it to a sealed container for disposal.[1][6] Do not use water to clean up spills, as it reacts violently with this compound.[1][6][21]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[23][24]

This guide provides a foundational understanding of the chemical properties and reactivity of this compound for its effective and safe use in research and development. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 112-67-4: this compound | CymitQuimica [cymitquimica.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound 98 112-67-4 [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | 112-67-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. savemyexams.com [savemyexams.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. prepchem.com [prepchem.com]

- 15. CN101863753B - Preparation method of this compound - Google Patents [patents.google.com]

- 16. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palmitoylation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Dynamic protein palmitoylation in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of Palmitoyl Chloride from Palmitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of palmitoyl (B13399708) chloride from palmitic acid, a critical intermediate in the production of pharmaceuticals, cosmetics, and various other fine chemicals.[1][2] This document details the prevalent synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction

Palmitoyl chloride (C₁₆H₃₁ClO), also known as hexadecanoyl chloride, is the acyl chloride derivative of palmitic acid.[2] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a valuable reagent for introducing the palmitoyl group into various molecules through nucleophilic acyl substitution.[3][4] This reactivity is fundamental to its use in synthesizing a diverse range of esters, amides, and other derivatives employed in numerous industrial applications, including lubricants, detergents, and plasticizers.[2]

Synthetic Methodologies

The conversion of palmitic acid to this compound is typically achieved by reacting the carboxylic acid with a suitable chlorinating agent. The most common and effective methods involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][5] Other reagents such as phosphorus oxychloride (POCl₃), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) can also be employed, though they may introduce non-volatile byproducts that complicate purification.[6]

Reaction with Thionyl Chloride (SOCl₂)

The reaction of palmitic acid with thionyl chloride is a widely used method for preparing this compound.[7] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group.[8][9] The subsequent nucleophilic attack by the chloride ion yields the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[7][10] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[6]

Reaction with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for the synthesis of this compound, valued for its mild reaction conditions and volatile byproducts (CO₂, CO, and HCl).[6][11] Similar to the thionyl chloride method, a catalytic amount of DMF is typically used.[5] This method is often preferred when dealing with sensitive substrates due to its milder nature compared to thionyl chloride.[11][12]

Reaction with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride can also be used to convert palmitic acid to this compound. This method can achieve high yields but may require more stringent purification steps to remove phosphorus-containing byproducts.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride (SOCl₂) | DMF | Reflux (75-80) | 2-3 | 68 | 99.56 | [1] |

| Thionyl Chloride (SOCl₂) | Neat | 75 | 2 | Not Specified | Not Specified | [13] |

| Thionyl Chloride (SOCl₂) | DMF | 60-75 | 0.5-2 | 95 | 97.0 | [14] |

| Oxalyl Chloride ((COCl)₂) | DMF/DCM or Toluene (B28343) | 0 to RT | 1-2 | High (often used for high purity) | High | [6] |

| Phosphorus Oxychloride (POCl₃) | DMF/Toluene | 25-30 | 3 | 99.5 | Not Specified | [1] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁ClO | [15] |

| Molecular Weight | 274.87 g/mol | [16] |

| Appearance | Clear, colorless to pale yellow liquid | [2][15] |

| Boiling Point | 199 °C at 27 hPa (20.25 mmHg) | [16] |

| ~199 °C at 2 mmHg | [17] | |

| 110 °C at 15–24 µmHg | [18] | |

| Melting Point | 11-12 °C | [15][16] |

| Density | 0.91 g/cm³ at 20 °C | [16] |

| Refractive Index (n²⁰D) | ~1.452 | [19] |

| CAS Number | 112-67-4 | [2] |

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for fatty acid chloride synthesis.[6]

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous solvent (optional, e.g., toluene)

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid (e.g., 1 mole).

-

Add a catalytic amount of DMF (e.g., a few drops to a few mL).

-

Slowly add thionyl chloride (e.g., 1.5 to 2 equivalents) dropwise to the stirred mixture. The reaction is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours.[6] The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purify the crude this compound by vacuum distillation to yield the final product.[6][17]

Method 2: Synthesis using Oxalyl Chloride

This method is valued for its mild conditions and volatile byproducts.[6]

Materials:

-

Palmitic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

Procedure:

-

To a solution of palmitic acid (e.g., 0.1 mol) in an anhydrous solvent like DCM or toluene in a flask under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture in an ice bath (0°C).

-

Slowly add oxalyl chloride (e.g., 1.5 equivalents) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.[6]

Visualizations

Reaction Pathways

Caption: General reaction pathways for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from palmitic acid is a well-established and crucial transformation in organic chemistry. The choice of chlorinating agent, primarily between thionyl chloride and oxalyl chloride, depends on the specific requirements of the synthesis, such as substrate sensitivity and desired purity. By following the detailed protocols and considering the quantitative data presented, researchers and professionals can effectively produce high-quality this compound for their applications in drug development and other scientific endeavors. Careful control of anhydrous conditions and efficient purification are paramount to achieving high yields and purity of the final product.[6]

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. CN101863753A - Method for preparing this compound - Google Patents [patents.google.com]

- 15. This compound | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound for synthesis 112-67-4 [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Solubility of Palmitoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of palmitoyl (B13399708) chloride in various organic solvents. Due to its reactive nature, particularly its sensitivity to moisture and protic solvents, careful consideration of solvent choice is critical for its use in synthesis and other research applications. This document compiles available qualitative solubility data, outlines experimental considerations for solubility determination, and presents relevant biochemical pathways and experimental workflows.

Core Topic: Palmitoyl Chloride and Its Solubility

This compound (C₁₆H₃₁ClO), the acyl chloride derivative of palmitic acid, is a key intermediate in organic synthesis. Its utility lies in its ability to introduce the 16-carbon palmitoyl group into molecules, a process known as palmitoylation. This modification is crucial in various fields, including the synthesis of pharmaceuticals, cosmetics, and in the study of protein function. A thorough understanding of its solubility is paramount for designing reaction conditions, purification procedures, and formulation strategies.

This compound is a colorless to pale yellow liquid with a pungent odor. It is highly reactive, especially towards nucleophiles. This reactivity dictates its solubility profile, favoring aprotic solvents over protic ones, with which it readily reacts.

Quantitative Solubility Data

| Solvent Category | Solvent Name | CAS Number | Qualitative Solubility | Observations and Remarks |

| Ethers | Diethyl Ether | 60-29-7 | Soluble / Very Soluble[1][2][3][4][5] | Commonly used as a reaction solvent. This compound is reported to be very soluble in ether. |

| Ketones | Acetone | 67-64-1 | Soluble[2] | A common polar aprotic solvent. |

| Halogenated | Dichloromethane (DCM) | 75-09-2 | Soluble[3] | A widely used solvent for organic reactions. |

| Chloroform | 67-66-3 | Sparingly Soluble[6] | - | |

| Esters | Ethyl Acetate | 141-78-6 | Slightly Soluble[6] | - |

| Protic Solvents | Water | 7732-18-5 | Decomposes[1][4] | Reacts with water to form palmitic acid and hydrochloric acid. |

| Ethanol (B145695) | 64-17-5 | Decomposes[4] | Reacts with ethanol to form ethyl palmitate and hydrochloric acid. | |

| Methanol (B129727) | 67-56-1 | Decomposes | Reacts with methanol to form methyl palmitate and hydrochloric acid. |

Note: The lack of precise quantitative data highlights a gap in the chemical literature. Researchers requiring exact solubility values for applications such as process design or crystallization studies are advised to determine these experimentally.

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires careful handling to prevent its degradation, primarily by hydrolysis. The following is a general gravimetric method adapted for reactive acyl chlorides.

Objective: To determine the solubility of this compound in a given aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., dichloromethane, diethyl ether, acetone)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Inert gas (e.g., nitrogen or argon)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance

-

Glassware (vials with septa, syringes, volumetric flasks), oven-dried

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

Procedure:

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, oven-dried vial.

-

Seal the vial tightly and place it in a temperature-controlled environment.

-

Agitate the mixture (e.g., using a magnetic stirrer or shaker) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved this compound is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, gas-tight syringe fitted with a syringe filter. This step should be performed while maintaining the solution at the desired temperature to avoid changes in solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry vial.

-

Remove the solvent under a gentle stream of inert gas or by using a rotary evaporator. Care should be taken to avoid heating the sample to high temperatures, which could cause decomposition.

-

Once the solvent is completely removed, place the vial in a desiccator to remove any residual solvent.

-

Weigh the vial containing the this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

Visualizations: Workflows and Signaling Pathways

Synthesis of this compound

This compound is typically synthesized from palmitic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The following diagram illustrates a general workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Role of Palmitoylation in Ras Signaling Pathway

Palmitoylation is a crucial post-translational modification that regulates the subcellular localization and function of many signaling proteins. This compound can be used in vitro to study this process. The Ras family of small GTPases is a prime example where palmitoylation is essential for their membrane association and subsequent activation of downstream signaling cascades involved in cell proliferation and survival.

References

- 1. This compound | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. CAS 112-67-4: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 112-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound CAS#: 112-67-4 [m.chemicalbook.com]

Palmitoyl Chloride: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of Palmitoyl (B13399708) Chloride in Research and Development

This technical guide provides a comprehensive overview of palmitoyl chloride, a reactive long-chain fatty acyl chloride, for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on protein S-palmitoylation and its role in cellular signaling, as well as its use in advanced drug delivery systems.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112-67-4 | [1][2][3] |

| Molecular Weight | 274.87 g/mol | [1][2][4] |

| Molecular Formula | C₁₆H₃₁ClO | [2][5][6] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | ~199°C at 2 mmHg | [5] |

| Density | ~0.906 g/mL | [5] |

| Purity | ≥98% (by GC) | [5] |

Synthesis of this compound

This compound is typically synthesized from palmitic acid. The following protocols outline common laboratory methods for its preparation.

Experimental Protocol: Synthesis using Thionyl Chloride[7][8]

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Toluene (solvent, optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, add palmitic acid (1.0 mol).

-

If using a solvent, add toluene.

-

Add a catalytic amount of DMF (e.g., 4 mL).[7]

-

Slowly add thionyl chloride (1.17 to 20 mol equivalents) to the mixture.[8][7]

-

Heat the reaction mixture to reflux (approximately 60-75°C) and maintain for 0.5 to 2 hours.[7][9]

-

After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.[8]

-

Purify the crude this compound by vacuum distillation to yield the final product.[8]

Experimental Workflow: Synthesis of this compound

References

- 1. Methodology for Detecting Protein Palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. CN101863753B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrolysis of Palmitoyl Chloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of palmitoyl (B13399708) chloride in aqueous solutions. Palmitoyl chloride (C₁₆H₃₁ClO) is a highly reactive long-chain fatty acyl chloride used extensively in organic synthesis, particularly for introducing the 16-carbon palmitoyl chain into various molecules in the pharmaceutical, cosmetic, and materials science industries.[1] Its high reactivity, especially towards nucleophiles like water, is a critical factor that must be understood and controlled.[2] This document details the reaction mechanism, kinetics, influencing factors, and robust experimental protocols for studying this important process.

Mechanism of Hydrolysis: Nucleophilic Acyl Substitution

The hydrolysis of this compound is a classic example of a nucleophilic acyl substitution reaction.[3] The process proceeds via a nucleophilic addition-elimination mechanism where a water molecule acts as the nucleophile.[4]

The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[5] The reaction begins with the attack of a lone pair of electrons from the oxygen atom of a water molecule on the electrophilic carbonyl carbon.[4] This leads to the formation of a transient, unstable tetrahedral intermediate.[3][4] The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[4] A final deprotonation step, often assisted by another water molecule, yields the final products: palmitic acid and hydrochloric acid (HCl).[4] The overall reaction is highly exothermic.[6]

R-COCl + H₂O → R-COOH + HCl[4]

The mechanism can be further refined to show the role of a second water molecule acting as a general base, accepting a proton from the attacking water molecule. This termolecular (SN3-type) process is thought to be significant in the hydrolysis of many acyl chlorides in neutral water.[2][7]

Kinetics of Hydrolysis

This compound is moisture-sensitive and decomposes upon contact with water.[1][8] While it is generally described as reacting vigorously, some sources note that it decomposes "rather slowly" in water, which may be attributable to its long hydrophobic alkyl chain and very low water solubility.[8][9][10] This insolubility can make the reaction diffusion-controlled rather than purely kinetically controlled.[1]

Quantitative Data for Analogous Compounds

The following table summarizes kinetic data for the hydrolysis of various chloroformate esters in pure water, as determined by Queen (1967). This data is presented as the best available proxy for understanding the thermodynamic barriers to the hydrolysis of a long-chain acyl chloride. The negative entropies of activation (ΔS≠) are consistent with a bimolecular mechanism involving an ordered transition state.[11]

| Compound | ΔH≠ (kcal/mol) at 25°C | ΔS≠ (cal/mol·K) at 25°C | Half-life (t½) in water |

| Methyl Chloroformate | 16.20 ± 0.03 | -14.3 ± 0.1 | 1.4 min[7] |

| Ethyl Chloroformate | 17.70 ± 0.05 | -11.0 ± 0.2 | 3.5 min[7] |

| Propyl Chloroformate | 17.65 ± 0.04 | -12.1 ± 0.1 | 5.2 min[7] |

| Phenyl Chloroformate | 15.68 ± 0.03 | -14.1 ± 0.1 | 53.2 min[7] |

Table 1: Activation parameters for the hydrolysis of selected chloroformate esters in pure water. Data sourced from Queen (1967).[7][11] Note: This data is for analogous compounds and should be used as a reference, not as absolute values for this compound.

Factors Influencing Hydrolysis Rate

Several factors critically affect the rate of this compound hydrolysis:

-

Temperature : As with most chemical reactions, an increase in temperature significantly increases the rate of hydrolysis.[12] For reactions involving long-chain acyl compounds, maintaining samples at low temperatures (on ice) is crucial to minimize degradation.

-

pH : The hydrolysis reaction produces hydrochloric acid, which lowers the pH of the solution. The reaction can proceed under both acidic and basic conditions, though the mechanism may differ.[3] Under basic conditions (high pH), the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, will dramatically accelerate the hydrolysis rate.[13]

-

Solubility and Agitation : this compound is a long-chain, hydrophobic molecule and is insoluble in water.[10] The hydrolysis is therefore a heterogeneous reaction occurring at the interface between the organic and aqueous phases. The rate of reaction can be limited by the diffusion of water to the acyl chloride. Consequently, factors that increase the interfacial surface area, such as vigorous stirring or the addition of co-solvents or surfactants, can significantly impact the observed reaction rate.[1]

-

Solvent : The presence of water is required for hydrolysis. To prevent this reaction during other synthetic procedures, strictly anhydrous solvents must be used.[14] The use of co-solvents (e.g., acetone, acetonitrile) can increase the solubility of this compound, but will also change the polarity and nucleophilicity of the medium, affecting the reaction kinetics.

Experimental Protocols for Studying Hydrolysis

Studying the kinetics of this compound hydrolysis requires methods that can accurately monitor the reaction in real-time or effectively quench the reaction for later analysis.

Kinetic Analysis using pH-Stat Titration

The pH-stat titration method is ideal for monitoring reactions that produce an acid or base in real-time.[12] As the hydrolysis of this compound generates one equivalent of HCl, the rate of reaction can be determined by measuring the rate of addition of a standardized base (e.g., NaOH) required to maintain a constant pH.[15]

Methodology:

-

System Setup : Prepare a thermostatted reaction vessel equipped with a calibrated pH electrode, a mechanical stirrer, and a micro-burette connected to an autotitrator.

-

Reaction Medium : Add a known volume of the desired aqueous solution (e.g., pure water or a buffer/co-solvent mixture) to the vessel and allow it to equilibrate to the target temperature (e.g., 25°C). Set the stirrer to a high, reproducible speed to minimize diffusion effects.

-

Initiation : Initiate the reaction by adding a small, precise amount of this compound (e.g., as a solution in a dry, inert solvent like acetone) to the vigorously stirred medium.

-

Titration : The pH-stat instrument will immediately begin titrating with a standardized NaOH solution to maintain the preset pH value (e.g., pH 7.0).

-

Data Acquisition : Record the volume of titrant added as a function of time. The rate of NaOH consumption is directly proportional to the rate of hydrolysis.

-

Data Analysis : The reaction rate constant (k) can be calculated from the titrant consumption data, assuming pseudo-first-order kinetics.[15]

Analytical Quantification by HPLC with Derivatization

For endpoint or time-point analysis, the reaction can be quenched and the remaining this compound quantified using HPLC. Due to its high reactivity and lack of a strong chromophore, direct analysis is challenging. A common strategy involves pre-column derivatization to create a stable, UV-active product.[6]

Methodology:

-

Reaction Setup : Perform the hydrolysis reaction in a thermostatted vessel with controlled stirring.

-

Sampling and Quenching : At specific time points, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a solution containing a large excess of a derivatizing agent in an anhydrous organic solvent. This immediately consumes all remaining this compound. A suitable agent is 2-nitrophenylhydrazine, which forms a stable, UV-active hydrazide.[6]

-

Sample Preparation : After the derivatization is complete, the sample may require extraction and concentration steps to prepare it for HPLC analysis.

-

HPLC-UV Analysis :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water.

-

Detection : UV detector set to the absorbance maximum of the derivatized product.

-

Quantification : Create a calibration curve using standards of derivatized this compound to quantify the concentration in the samples.

-

-

Data Analysis : Plot the concentration of this compound versus time to determine the reaction kinetics.

Conclusion

The hydrolysis of this compound is a rapid, exothermic reaction governed by a nucleophilic addition-elimination mechanism. While its poor aqueous solubility can introduce diffusion limitations, the reaction rate is fundamentally influenced by temperature, pH, and the composition of the aqueous medium. Due to the scarcity of direct kinetic data, researchers must often rely on data from analogous compounds like long-chain chloroformates. For experimental investigation, pH-stat titration offers a powerful method for real-time kinetic monitoring, while quenched-flow techniques coupled with HPLC analysis after derivatization provide a robust and reliable means of quantification. A thorough understanding and control of these principles and methods are essential for professionals utilizing this compound in the development of new drugs and materials.

References

- 1. This compound|98%+|CAS 112-67-4 Supplier [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar [semanticscholar.org]

- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. savemyexams.com [savemyexams.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 112-67-4 [m.chemicalbook.com]

- 9. This compound | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 112-67-4: this compound | CymitQuimica [cymitquimica.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. mdpi.com [mdpi.com]

- 13. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Palmitoyl Chloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) chloride (CH₃(CH₂)₁₄COCl), also known as hexadecanoyl chloride, is a highly reactive acyl chloride derived from palmitic acid, a common saturated fatty acid.[1] Its utility as a precursor in organic synthesis is primarily due to the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[2][3] This allows for the facile introduction of the 16-carbon hydrophobic palmitoyl chain into a wide array of molecules, thereby modifying their physical and biological properties. This technical guide provides an in-depth overview of palmitoyl chloride's properties, synthesis, key reactions, and its significant applications in pharmaceutical and materials science, complete with detailed experimental protocols and visual diagrams to support advanced research and development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1][3] It is soluble in organic solvents like dichloromethane (B109758) and ether but is insoluble in water, with which it reacts.[1] Proper handling and storage in a cool, dry place away from moisture are crucial due to its reactivity and corrosive nature.[1][4]

| Property | Value | References |

| CAS Number | 112-67-4 | [2] |

| Molecular Formula | C₁₆H₃₁ClO | [3] |

| Molecular Weight | 274.87 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Pungent | [1][2] |

| Boiling Point | ~199°C at 2 mmHg | [3] |

| Melting Point | 11-13 °C | [4] |

| Density | ~0.906 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.452 | [4] |

| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane); decomposes in water and ethanol. | [1][4] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is through the chlorination of palmitic acid.[3] This is typically achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common due to the formation of gaseous byproducts that are easily removed.[2][5]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Synthesis

Method 1: Using Thionyl Chloride (SOCl₂)

This protocol is adapted from established procedures for fatty acid chloride synthesis.[5][6][7]

-

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and magnetic stirrer

-

-

Procedure:

-

In a two-necked round-bottom flask, add palmitic acid (1 mole).

-

Heat the palmitic acid until it melts if it is in solid form.[8]

-

Slowly add thionyl chloride (1.5 to 2 moles) to the stirred palmitic acid. A catalytic amount of DMF (a few drops) can be added to accelerate the reaction.[5][7] The reaction is exothermic and produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours.[5][7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.[5][6]

-

Purify the crude this compound by vacuum distillation to yield the final product.[5][6]

-

Method 2: Using Oxalyl Chloride ((COCl)₂)

This method is advantageous as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.[5]

-

Materials:

-

Palmitic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Reaction vessel under an inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

Dissolve palmitic acid (0.1 mol) in an anhydrous solvent like DCM in a flask under an inert atmosphere.

-

Add a catalytic amount of DMF (1-2 drops).[5]

-

Cool the mixture in an ice bath (0°C).

-

Slowly add oxalyl chloride (0.15 mol, 1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.[5]

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.[5]

-

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution.[3][9] The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the substitution of the chloride ion. This high reactivity makes it an excellent acylating agent.[3]

Caption: Mechanism of nucleophilic acyl substitution of this compound.

Common Reactions and Products

| Nucleophile | Product | Application/Significance | References |

| Amines (R-NH₂) ** | N-substituted palmitamides | Synthesis of surfactants, cosmetic ingredients, and bioactive lipids. | [2][9] |

| Alcohols (R-OH) ** | Palmitate esters | Production of emulsifiers, lubricants, plasticizers, and prodrugs. | [2][3][9] |

| Water (H₂O) | Palmitic acid and HCl | Hydrolysis reaction; highlights the need for anhydrous conditions. | [1][9] |

| Thiols (R-SH) | Palmitoyl thioesters | Used in studies of protein S-palmitoylation and synthesis of lipid probes. | [9] |

| Polyvinyl Alcohol (PVOH) | Polyvinyl palmitate | Surface modification of polymers to increase hydrophobicity. | [10] |

Applications in Research and Development

This compound is a versatile reagent with broad applications in pharmaceuticals, cosmetics, and materials science.[2][3]

Pharmaceutical Applications

In the pharmaceutical industry, this compound is a key intermediate for synthesizing various active pharmaceutical ingredients (APIs) and drug delivery systems.[11][12] The introduction of the lipophilic palmitoyl chain can enhance a drug's bioavailability, stability, and allow for controlled release.[13]

-

Antibiotics: Used in the synthesis of chloramphenicol (B1208) palmitate, a tasteless derivative of chloramphenicol, which improves patient compliance.[11][13]

-

Antipsychotics: A precursor in the synthesis of paliperidone (B428) palmitate, a long-acting injectable antipsychotic medication.[11]

-

Drug Delivery: Employed in the creation of lipid-based drug delivery systems such as lipid nanoparticles and nanoemulsions to encapsulate and transport lipophilic drugs.[3][12] It has also been used to create polymeric carriers for gene delivery.[14][15]

Cosmetic and Personal Care Applications

This compound is a fundamental building block for a variety of cosmetic ingredients.[3]

-

Emulsifiers and Emollients: Used to synthesize esters and amides that function as emulsifiers and skin-conditioning agents.[2][12]

-

Anti-aging Formulations: A key intermediate in the synthesis of palmitoyl peptides, which are valued in anti-aging skincare products.[3]

Materials Science Applications

The ability of this compound to introduce a long hydrophobic chain is utilized to modify the properties of polymers and surfaces.[3]

-

Polymer Modification: Used as a chain modifier to enhance the hydrophobicity and thermal properties of specialty polymers.[3][12]

-

Surface Modification: Employed in the creation of self-assembled monolayers (SAMs) for the surface treatment of materials like glass and textiles.[3]

Palmitoylation in Biological Systems

In a biological context, palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein (S-palmitoylation).[16][17] This process is crucial for regulating protein trafficking, localization to cell membranes, stability, and protein-protein interactions.[17][18][19] Dysregulation of palmitoylation has been implicated in various diseases, including inflammatory diseases and cancer.[16][19]

Caption: The reversible cycle of protein S-palmitoylation.

While this compound itself is too reactive for direct use in live-cell studies, it is a crucial reagent for synthesizing non-reactive analogs and probes to study the enzymes involved in palmitoylation, such as palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs).[19][20]

Experimental Protocol: N-Palmitoylation of Peptides

This protocol describes the chemical acylation of a peptide on a solid-phase resin using this compound.[21][22]

-

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

-

Procedure:

-

Resin Preparation: Swell the resin-bound peptide (with the N-terminal protecting group removed) in anhydrous DMF for 30-60 minutes.[22]

-

Acylation Reagent Preparation: Prepare a solution of this compound (3-5 equivalents relative to the peptide) in anhydrous DCM. In a separate vial, add DIPEA or TEA (5-10 equivalents) to anhydrous DMF.[22]

-

Palmitoylation Reaction: Add the this compound solution to the swollen resin, followed by the DIPEA/DMF solution. Seal the reaction vessel and agitate at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test.[22]

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents. Dry the resin under vacuum.[22]

-

Cleavage and Deprotection: Cleave the palmitoylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours.[21][22]

-

Purification: Precipitate the crude peptide in cold ether, wash, and then purify by RP-HPLC.[21][22]

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[22]

-

Conclusion

This compound is a powerful and versatile chemical intermediate that plays a pivotal role in both industrial and academic research. Its high reactivity as an acylating agent allows for the straightforward introduction of a hydrophobic palmitoyl moiety, enabling the synthesis of a vast range of compounds with tailored properties. From enhancing the therapeutic efficacy of pharmaceuticals to creating advanced materials and cosmetics, the applications of this compound are extensive. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals seeking to leverage this important building block in organic synthesis and drug development.

References

- 1. CAS 112-67-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|98%+|CAS 112-67-4 Supplier [benchchem.com]

- 4. This compound [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101863753B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]

- 17. Palmitoylation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Spectral Analysis of Palmitoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for palmitoyl (B13399708) chloride (hexadecanoyl chloride), a key intermediate in the synthesis of various lipids, surfactants, and pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is crucial for reaction monitoring, quality control, and structural confirmation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for palmitoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. The chemical shifts are influenced by the electron-withdrawing acyl chloride group. While high-resolution spectra are not always publicly available, the expected chemical shifts can be reliably predicted based on analogous structures[1].

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.85 | Triplet | 2H | α-CH₂ |

| ~1.70 | Quintet | 2H | β-CH₂ |

| ~1.25 | Broad Singlet | ~24H | -(CH₂)₁₂- |

| ~0.88 | Triplet | 3H | Terminal CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carbonyl) |

| ~47 | α-CH₂ |

| ~32 | β-CH₂ |

| ~29 | -(CH₂)₁₂- |

| ~25 | Penultimate CH₂ |

| ~14 | Terminal CH₃ |

Solvent: CDCl₃[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the strong carbonyl stretch of the acyl chloride.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2926 | Strong | C-H stretch (asymmetric) of CH₂ |

| ~2855 | Strong | C-H stretch (symmetric) of CH₂ |

| ~1799 | Very Strong | C=O stretch (acyl chloride)[3] |

| ~1465 | Medium | C-H bend (scissoring) of CH₂ |

| ~722 | Weak | C-H rock of long chain -(CH₂)n- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is approximately 274.87 g/mol [4][5].

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 274/276 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes)[6] |

| 239 | [M - Cl]⁺ |

| 98 | McLafferty rearrangement fragment |

| 55 | Alkyl fragment |

| 43 | Alkyl fragment |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube[1].

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Processing : Process the acquired Free Induction Decay (FID) signal by applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Neat Liquid)

This compound is a liquid at room temperature and can be analyzed directly as a thin film[7][8].

-

Sample Preparation : Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[9].

-

Film Formation : Place a second salt plate on top of the first to create a thin liquid film between the plates[7].

-

Data Acquisition : Place the "sandwich" plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Subtraction : A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrument-related absorptions.

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent like acetone (B3395972) and stored in a desiccator[7][9].

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC) inlet[10].

-

Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in a high vacuum. This process, known as Electron Ionization (EI), will knock off an electron to form a molecular ion (radical cation)[10][11].

-

Fragmentation : The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species[10].

-

Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole or a magnetic sector) based on their mass-to-charge ratio (m/z)[10][11].

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum[11].

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound|98%+|CAS 112-67-4 Supplier [benchchem.com]

- 6. This compound(112-67-4) MS spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ursinus.edu [ursinus.edu]

- 9. webassign.net [webassign.net]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Role of Palmitoyl Chloride in Lipid Bilayer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of Palmitoyl (B13399708) Chloride

Palmitoyl chloride, the acyl chloride derivative of the 16-carbon saturated fatty acid palmitic acid, is a highly reactive molecule crucial for the chemical synthesis and modification of lipids and proteins. It is not a direct structural component of lipid bilayers. Instead, its primary role in membrane research is as a chemical reagent to covalently attach palmitoyl groups to other molecules, a process known as palmitoylation.[1] This modification is instrumental for researchers studying the biophysical properties of membranes and cellular signaling, as it allows for the creation of custom molecules that can be incorporated into model lipid bilayers like liposomes.

This guide details the function of this compound as a synthetic tool, its impact on the properties of lipid bilayers containing palmitoylated molecules, and the relevant experimental protocols for their synthesis and characterization.

Section 1: Synthesis and Modification Using this compound

This compound's high reactivity stems from the acyl chloride group, making it an excellent acylating agent.[1] It readily reacts with nucleophiles such as the hydroxyl (-OH) and amino (-NH2) groups present in lipid headgroups or amino acid residues in proteins and peptides.[2] This reaction forms a stable ester or amide linkage, covalently attaching the 16-carbon palmitoyl chain to the target molecule.

In a biological context, the attachment of palmitate to proteins, known as S-palmitoylation (on cysteine residues) or O-palmitoylation (on serine/threonine), is a vital post-translational modification.[3] This process is enzyme-mediated and reversible, acting as a molecular switch that regulates protein localization, stability, and function in cell signaling.[4] Researchers use this compound in the lab to mimic this process, synthesizing palmitoylated lipids or peptides to investigate their influence on membrane dynamics and cellular pathways.[1]

Experimental Protocol: Synthesis of a Palmitoylated Peptide

This protocol provides a general guideline for the N-palmitoylation of a peptide at its N-terminus during solid-phase peptide synthesis (SPPS).[2]

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin-bound peptide (with the N-terminal protecting group removed) in anhydrous DMF for 30-60 minutes. Drain the DMF.[2]

-

Palmitoylation Reaction:

-

Prepare a solution of this compound (3-5 equivalents relative to the peptide) in anhydrous DCM.

-

In a separate vial, add DIPEA (5-10 equivalents) to anhydrous DMF.

-

Add the DIPEA solution to the swollen resin, followed immediately by the this compound solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the this compound.[2]

-

-

Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Cleavage and Deprotection: Cleave the palmitoylated peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail for 2-3 hours.[2]

-

Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Collect the peptide pellet by centrifugation, wash it with cold ether, and dry it under vacuum.[2] The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Synthetic Workflow

References

An In-Depth Technical Guide to the Corrosive Nature and Safety Precautions for Palmitoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

This technical guide provides a comprehensive overview of the corrosive properties of palmitoyl (B13399708) chloride (CAS No. 112-67-4), a reactive acyl chloride widely used in organic synthesis. The document details the chemical basis for its corrosivity, its effects on various materials, and the necessary safety precautions for handling. It is intended to serve as an essential resource for laboratory personnel to ensure safe handling and mitigate risks associated with this chemical.

Corrosive Nature of Palmitoyl Chloride

This compound, also known as hexadecanoyl chloride, is a colorless to pale yellow liquid with a pungent odor.[1][2] Its primary corrosive action stems from its high reactivity, particularly with water.[3][4]

Hydrolysis and Formation of Hydrochloric Acid

As an acyl chloride, this compound readily undergoes hydrolysis in the presence of water or moisture to form palmitic acid and hydrochloric acid (HCl).[2][3] The generation of hydrochloric acid, a strong and highly corrosive acid, is the principal cause of the corrosive nature of this compound to both metals and biological tissues.[5][6] While the decomposition in water is described as rather slow, the reaction is vigorous enough to be a significant hazard.[3]

Reaction: